![molecular formula C21H23N3O3S B3537089 2-methyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B3537089.png)
2-methyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1(2H)-phthalazinone
Overview
Description
2-methyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1(2H)-phthalazinone, also known as MPS, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. MPS is a potent inhibitor of cyclic GMP-specific phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic GMP, a secondary messenger molecule that plays a crucial role in regulating smooth muscle relaxation.
Mechanism of Action
2-methyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1(2H)-phthalazinone works by inhibiting the degradation of cyclic GMP, which leads to an increase in its concentration in smooth muscle cells. This increase in cyclic GMP leads to the activation of protein kinase G, which phosphorylates various proteins involved in smooth muscle relaxation. This leads to vasodilation and increased blood flow, which is beneficial in diseases such as PAH and ED.
Biochemical and Physiological Effects
2-methyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1(2H)-phthalazinone has been shown to have several biochemical and physiological effects, including vasodilation, inhibition of smooth muscle proliferation, and anti-inflammatory effects. 2-methyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1(2H)-phthalazinone has also been shown to improve endothelial function, reduce oxidative stress, and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
2-methyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1(2H)-phthalazinone has several advantages for lab experiments, including its potent and selective inhibition of PDE5, which makes it a useful tool for studying cyclic GMP signaling pathways. 2-methyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1(2H)-phthalazinone is also relatively stable and can be easily synthesized in large quantities. However, 2-methyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1(2H)-phthalazinone has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Future Directions
There are several future directions for research on 2-methyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1(2H)-phthalazinone, including its potential use in other diseases such as chronic obstructive pulmonary disease (COPD), asthma, and cancer. 2-methyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1(2H)-phthalazinone may also have potential as a neuroprotective agent in diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the biochemical and physiological effects of 2-methyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1(2H)-phthalazinone and its potential therapeutic applications.
Conclusion
In conclusion, 2-methyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1(2H)-phthalazinone is a synthetic compound that has been extensively studied for its biochemical and physiological effects. 2-methyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1(2H)-phthalazinone is a potent inhibitor of PDE5 and has potential therapeutic applications in various diseases, including PAH, ED, and heart failure. Further research is needed to fully understand the potential of 2-methyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1(2H)-phthalazinone and its future directions for research.
Scientific Research Applications
2-methyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1(2H)-phthalazinone has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary arterial hypertension (PAH), erectile dysfunction (ED), and heart failure. In PAH, 2-methyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1(2H)-phthalazinone has been shown to improve exercise capacity, hemodynamics, and quality of life in patients. In ED, 2-methyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1(2H)-phthalazinone has been shown to improve erectile function in patients who are unresponsive to other treatments. In heart failure, 2-methyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1(2H)-phthalazinone has been shown to improve cardiac function and reduce mortality.
properties
IUPAC Name |
2-methyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)phthalazin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-15-10-11-16(14-19(15)28(26,27)24-12-6-3-7-13-24)20-17-8-4-5-9-18(17)21(25)23(2)22-20/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVVSMJUSMSCBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)S(=O)(=O)N4CCCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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